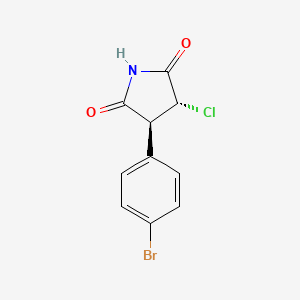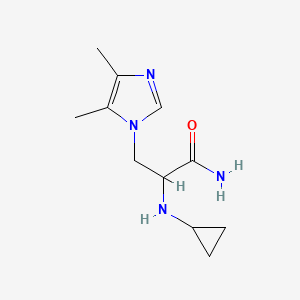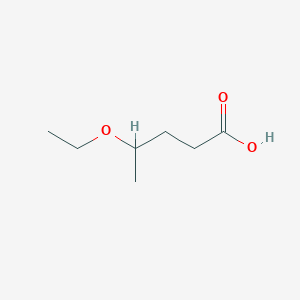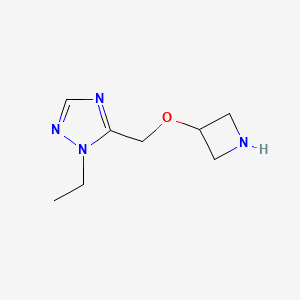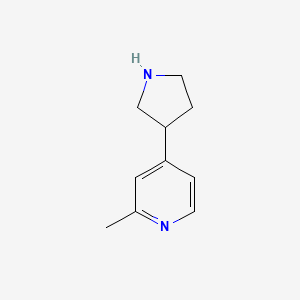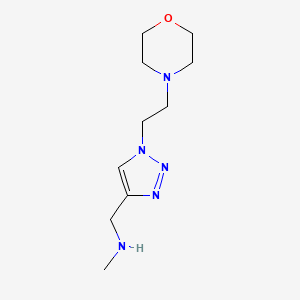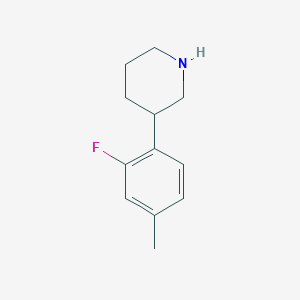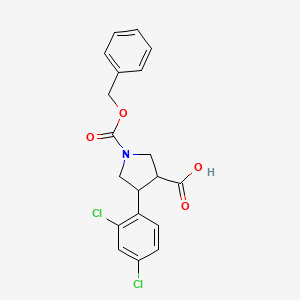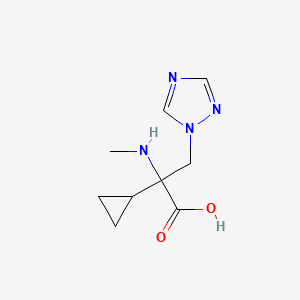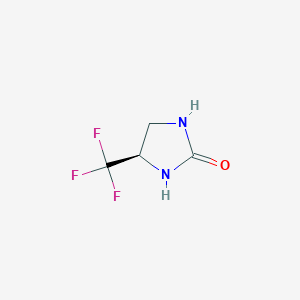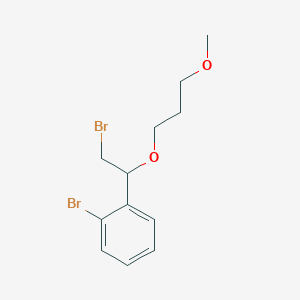
1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene is an organic compound with the molecular formula C12H16Br2O2 and a molecular weight of 352.06 g/mol . This compound is characterized by the presence of a benzene ring substituted with bromine atoms and a methoxypropoxy group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene typically involves multiple stepsThe reaction conditions often require the presence of a base and a solvent such as ethanol or ether . Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and strong bases like sodium hydroxide for elimination reactions . The major products formed depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene involves its interaction with molecular targets through its bromine and methoxypropoxy groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved . The compound’s effects are mediated by its ability to participate in substitution, oxidation, and reduction reactions .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene can be compared with similar compounds such as:
1-Bromo-2-(2-iodo-1-(3-methoxypropoxy)ethyl)benzene: This compound has an iodine atom instead of a bromine atom, which can affect its reactivity and applications.
1-Bromo-2-(3-methoxypropoxy)benzene: Lacks the additional bromine atom, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which allows for a wide range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C12H16Br2O2 |
|---|---|
Molekulargewicht |
352.06 g/mol |
IUPAC-Name |
1-bromo-2-[2-bromo-1-(3-methoxypropoxy)ethyl]benzene |
InChI |
InChI=1S/C12H16Br2O2/c1-15-7-4-8-16-12(9-13)10-5-2-3-6-11(10)14/h2-3,5-6,12H,4,7-9H2,1H3 |
InChI-Schlüssel |
NAWFFYMUOOJAOF-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCOC(CBr)C1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


